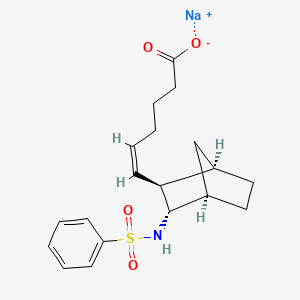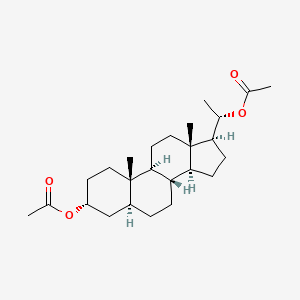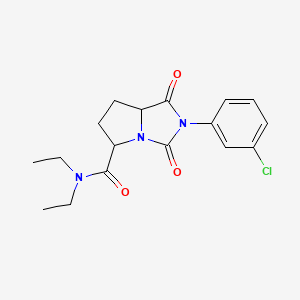
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide is a complex organic compound that features a chlorinated phenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable amine with a chlorinated benzene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The imidazole ring plays a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(p-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a para-chlorophenyl group.
2-(m-Fluorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a fluorinated phenyl group.
2-(m-Bromophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide: Similar structure but with a brominated phenyl group.
Uniqueness
The uniqueness of 2-(m-Chlorophenyl)-1,3-dioxohexahydro-1H-pyrrolo(1,2-c)imidazole-5-carboxamide lies in its specific substitution pattern and the presence of the chlorinated phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
90513-91-0 |
|---|---|
Molecular Formula |
C17H20ClN3O3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N,N-diethyl-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-5-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-19(4-2)15(22)13-8-9-14-16(23)20(17(24)21(13)14)12-7-5-6-11(18)10-12/h5-7,10,13-14H,3-4,8-9H2,1-2H3 |
InChI Key |
RQAAYHBHIRHWGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC2N1C(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



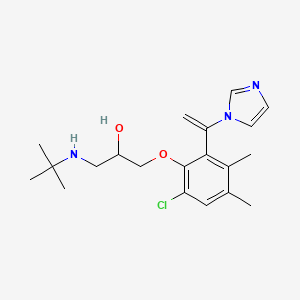
![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
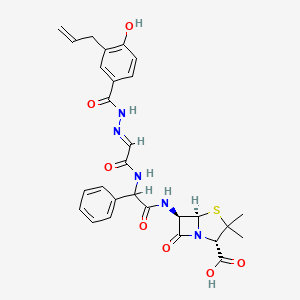


![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
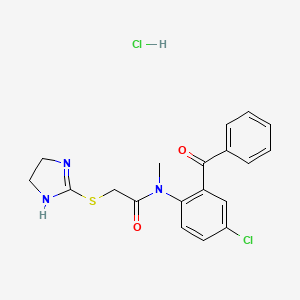
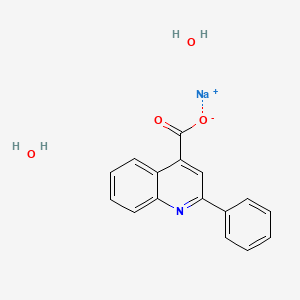
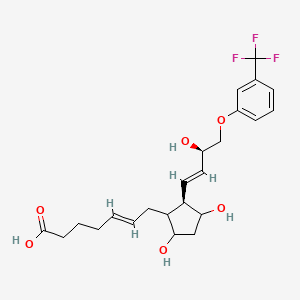
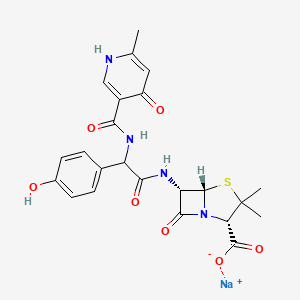
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
